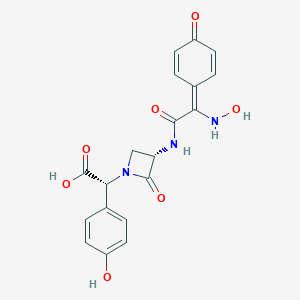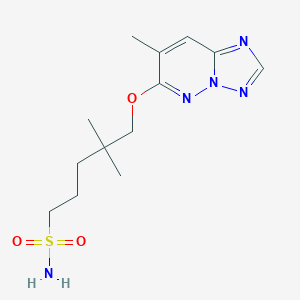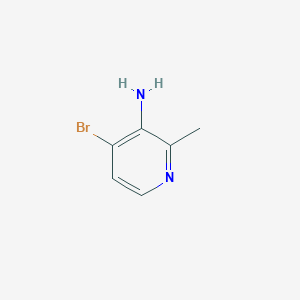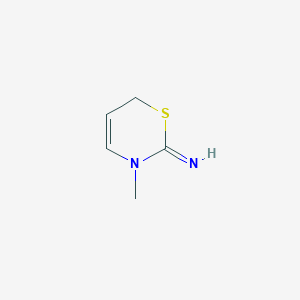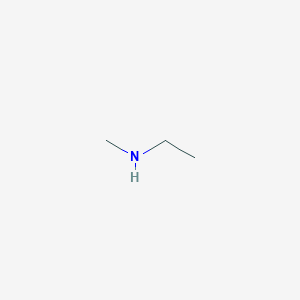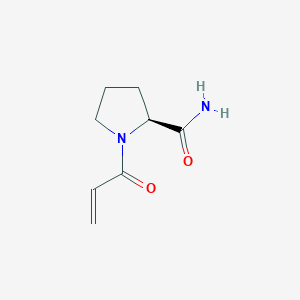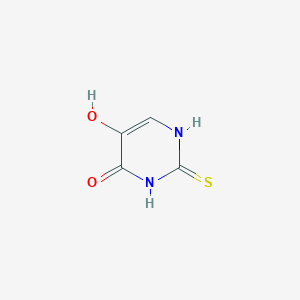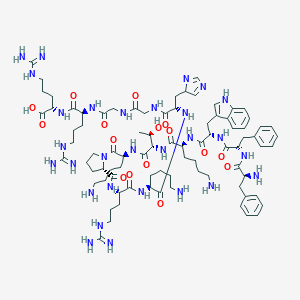
Probursin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Probursin is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used as a tool to investigate the mechanisms of various biological processes. Probursin is a versatile compound that can be used in a variety of ways to study different aspects of cellular function. In
Mecanismo De Acción
Probursin works by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of the protein or enzyme, depending on the specific target. The mechanism of action of Probursin is complex and varies depending on the target protein or enzyme.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Probursin are also dependent on the specific target protein or enzyme. In general, Probursin can alter cellular function by affecting protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also affect gene expression and protein synthesis, leading to changes in cellular phenotype.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Probursin has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of cellular processes. It is also relatively easy to use and can be incorporated into many different experimental protocols. However, there are also some limitations to the use of Probursin. It can be expensive to synthesize, and its effects on cellular function can be difficult to interpret.
Direcciones Futuras
There are many future directions for the use of Probursin in scientific research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of new target proteins and enzymes that can be studied using Probursin. Additionally, there is potential for the development of new applications for Probursin in drug discovery research. Overall, the future of Probursin in scientific research is promising, and it will likely continue to be an important tool for investigating cellular function.
Métodos De Síntesis
Probursin is synthesized through a series of chemical reactions. The starting material is 2,3-dichlorobenzoyl chloride, which is reacted with diethylamine to form an intermediate product. This intermediate is then treated with sodium hydride to form the final product, Probursin. The synthesis of Probursin is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Probursin has a wide range of scientific research applications. It is commonly used as a tool to investigate the mechanisms of various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Probursin can also be used to study the effects of small molecules on cellular function. It is particularly useful in drug discovery research, where it can be used to screen potential drug candidates for their ability to interact with specific cellular targets.
Propiedades
Número CAS |
126741-07-9 |
|---|---|
Nombre del producto |
Probursin |
Fórmula molecular |
C84H129N29O16 |
Peso molecular |
1801.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1 |
Clave InChI |
BKMKDENTSMDHRF-LLCYQMDISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Secuencia |
FFWKTKPRKXGGRR |
Sinónimos |
ursin precursor probursin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



